molecular formula C10H10F3N B7900793 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine

1-(2-(Trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B7900793
M. Wt: 201.19 g/mol
InChI Key: XEGCOTWTYNWSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)phenyl)cyclopropanamine (CAS 886366-53-6) is an organic compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This chemical features a cyclopropylamine group bound to a 2-(trifluoromethyl)phenyl ring system, a structure that is of significant interest in medicinal chemistry and pharmaceutical research. The compound is typically supplied as a neat material and requires specific storage conditions to maintain its stability and purity; it must be kept in a dark place under an inert atmosphere at 2-8°C . Researchers should handle this material with care, as it is classified with the GHS signal word "Danger" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . The presence of the cyclopropylamine moiety and the electron-withdrawing trifluoromethyl group makes this compound a valuable building block or intermediate in organic synthesis. It is particularly useful for the exploration of structure-activity relationships in drug discovery, where the trifluoromethyl group is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This product is intended For Research Use Only and is strictly not for use as a drug, agricultural product, or for any form of human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-9/h1-4H,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGCOTWTYNWSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-53-6
Record name 1-[2-(Trifluoromethyl)phenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactivity and Transformation Studies

Nucleophilic Reactivity of the Amine Group

The primary amine group (-NH₂) is a defining feature of the molecule's reactivity, acting as a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers, making it a versatile handle for synthetic modifications.

This nucleophilicity allows the amine to participate in a wide array of standard amine reactions, including:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Imine Formation: Condensation with aldehydes and ketones to form Schiff bases (imines). This transformation is a critical first step for subsequent reactions, such as the Castagnoli-Cushman cycloaddition. mdpi.com

The reactivity of the amine can be influenced by the electronic nature of the rest of the molecule. While the trifluoromethyl group is distant, its strong electron-withdrawing nature can have a minor effect on the basicity and nucleophilicity of the amine.

Electrophilic Aromatic Substitution on the Trifluoromethylphenyl Moiety

Electrophilic aromatic substitution (SEAr) on the phenyl ring of 1-(2-(trifluoromethyl)phenyl)cyclopropanamine is governed by the directing and activating effects of the two existing substituents: the 1-aminocyclopropyl group and the trifluoromethyl group.

Trifluoromethyl Group (-CF₃): This group is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong electron-withdrawing inductive effect. nih.govminia.edu.eg It directs incoming electrophiles to the meta positions (positions 4 and 6 relative to the -CF₃ group).

1-Aminocyclopropyl Group: This substituent's effect is more complex. The cyclopropyl (B3062369) ring itself possesses some π-character and can act as a weak activating group, directing electrophiles to the ortho and para positions. The amine functionality, being a strong electron-donating group, is a powerful activator and also an ortho, para-director.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-CF₃ Electron-Withdrawing Strongly Deactivating meta
-C₃H₄NH₂ Electron-Donating Activating ortho, para

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

The three-membered cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. nih.gov In this compound, the ring is substituted with both an electron-donating group (the amine) and an electron-accepting group (the trifluoromethylphenyl moiety), classifying it as a donor-acceptor cyclopropane (DAC). rsc.orgnih.gov This polarization facilitates ring-opening reactions.

The cleavage of the cyclopropane ring can be initiated by:

Electrophiles: In acidic media, protonation can lead to the formation of a carbocationic intermediate, which can be trapped by nucleophiles, resulting in a 1,3-difunctionalized open-chain product. The regioselectivity of the opening is influenced by the electronic stability of the resulting intermediates. marquette.edu

Nucleophiles: Strong nucleophiles can attack one of the cyclopropane carbons, inducing ring-opening in a formal SN2 reaction. nih.govthieme-connect.com

Radical Initiators: Radical species can add to the cyclopropane ring, leading to a ring-opened radical intermediate that can participate in subsequent cyclization or addition reactions.

These ring-opening strategies provide a pathway to acyclic compounds with increased structural complexity, transforming the cyclopropyl moiety into a versatile 1,3-synthon. rsc.org

Derivatization and Analogue Synthesis

The unique structure of this compound allows for extensive derivatization, enabling the synthesis of a wide range of analogues for various research applications. mdpi.com

The nucleophilic amine group is the most common site for derivatization. Standard organic transformations can be employed to modify this functionality and introduce new chemical properties.

Table 2: Common Amine Derivatization Reactions

Reagent Class Functional Group Formed
Acyl Halides / Anhydrides Amide
Alkyl Halides Secondary/Tertiary Amine
Aldehydes / Ketones Imine (Schiff Base)
Isocyanates Urea
Sulfonyl Chlorides Sulfonamide

The synthesis of analogues often involves introducing additional substituents onto the trifluoromethylphenyl ring. While direct substitution on the pre-existing ring is challenging (as discussed in section 3.2), analogues are typically prepared through multi-step synthetic routes starting from differently substituted precursors. nih.govjelsciences.com Studies on related phenylcyclopropylamines have shown that adding electron-withdrawing groups (like -F or -Cl) or electron-donating groups (like -CH₃ or -OCH₃) to the aromatic ring can significantly alter the compound's electronic and physicochemical properties. nih.gov

The amine functionality serves as a gateway to more complex heterocyclic structures through cycloaddition reactions. A prominent example is the Castagnoli-Cushman reaction (CCR). mdpi.comnih.govresearchgate.net This reaction typically involves the condensation of an imine with a cyclic anhydride (B1165640) to form a lactam. daneshyari.com

For this compound, the process would involve two steps:

Imine Formation: The primary amine is first reacted with an aldehyde or ketone to form the corresponding imine (Schiff base).

Cycloaddition: The resulting imine undergoes a formal [4+2] cycloaddition with a cyclic anhydride, such as homophthalic anhydride, to yield a poly-substituted lactam.

It has been noted in related systems that the presence of a trifluoromethyl group can decrease the reactivity of the imine intermediate in the CCR. beilstein-journals.org Nevertheless, this strategy provides a powerful tool for embedding the 1-(2-(trifluoromethyl)phenyl)cyclopropyl scaffold into more complex, medicinally relevant molecular frameworks. nih.gov

Molecular Mechanisms and Biological Interactions

Enzyme Inhibition Studies

The compound's structure suggests it may act as an inhibitor for several classes of enzymes. The cyclopropylamine (B47189) moiety is known to be a reactive group that can engage in mechanism-based inhibition, while the trifluoromethylphenyl group can influence binding affinity and selectivity.

Monoamine Oxidase (MAO) Inhibition (as observed in related cyclopropanamines)

Phenylcyclopropylamines are structurally related to tranylcypromine, a well-known irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters. Structure-activity relationship (SAR) studies on related compounds have shown that the presence of electron-withdrawing substituents on the phenyl ring can significantly influence inhibitory potency. Specifically, substitutions with electron-withdrawing groups have been shown to enhance the potency of MAO-B inhibition. nih.gov The trifluoromethyl group is a strong electron-withdrawing group, suggesting that 1-(2-(trifluoromethyl)phenyl)cyclopropanamine could be a potent MAO inhibitor.

Research on 1-methyl-3-phenylpyrroles, which are oxidation products of MAO-B substrates, has shown that a 4-trifluoromethylphenyl derivative was the most potent inhibitor in the series, with a Ki value of 1.30 µM. nih.gov This highlights the favorable contribution of the trifluoromethyl group to the inhibition of MAO-B.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine (B10760008) residues. Given that LSD1 is homologous to MAO, many MAO inhibitors also exhibit LSD1 inhibitory activity. Phenylcyclopropylamine derivatives have been a key focus in the development of LSD1 inhibitors.

A patent discloses a series of phenylcyclopropylamine derivatives as potent inhibitors of LSD1. google.com The invention highlights the potential of this chemical scaffold for developing agents for diseases where LSD1 is overexpressed, such as in certain cancers. While the patent does not explicitly detail the 2-trifluoromethyl derivative in its primary examples with biological data, the general claims encompass such substitutions, indicating its potential as an LSD1 inhibitor based on the core structure's established activity.

Beta Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in Alzheimer's disease. The search for BACE1 inhibitors has been a major focus of pharmaceutical research. While direct evidence of this compound as a BACE1 inhibitor is not available in the public domain, the general strategy of using small molecules to inhibit BACE1 is well-established. In vitro assays are commonly used to screen for BACE1 inhibitory activity, measuring the cleavage of a fluorogenic substrate. nih.govmpi-cbg.de The development of potent BACE1 inhibitors often involves creating molecules that can fit into the enzyme's active site. nih.gov

Unc-51 Like Autophagy Activating Kinase (ULK1/2) Inhibition

ULK1 and ULK2 are serine/threonine kinases that are essential for the initiation of autophagy, a cellular process for degrading and recycling cellular components. Inhibition of ULK1/2 is being explored as a potential therapeutic strategy in cancer. There is currently no published research directly linking this compound to the inhibition of ULK1/2. The known inhibitors of ULK1/2 belong to different chemical classes.

Receptor Binding and Modulation (e.g., Neurokinin-1 Receptor Antagonism)

The neurokinin-1 (NK1) receptor is a G protein-coupled receptor whose endogenous ligand is Substance P. Antagonists of the NK1 receptor have applications as antiemetics and are being investigated for other central nervous system disorders. A comprehensive survey of patents related to NK1 receptor antagonists reveals a wide variety of chemical structures. nih.gov While many non-peptide antagonists have been developed, there is no specific mention of this compound in the major classes of patented NK1 receptor antagonists. However, the broad chemical space explored for NK1 antagonism suggests that novel scaffolds are continuously being investigated.

Other Molecular Target Interactions (e.g., Cytochrome b)

Interactions with cytochromes are critical for understanding the metabolism and potential toxicity of chemical compounds. The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for the phase I metabolism of many drugs and xenobiotics. Studies on cyclopropylamines have shown that they can cause mechanism-based inactivation of cytochrome P450 enzymes. This inactivation often proceeds through the formation of a metabolic intermediate complex (MIC), where a metabolite of the cyclopropylamine binds tightly to the heme iron of the CYP enzyme, rendering it inactive. nih.govresearchgate.net This interaction is not specific to one CYP isozyme and can affect multiple forms. There is no specific data available regarding the interaction of this compound with cytochrome b, which is a component of the electron transport chain in mitochondria, not a xenobiotic-metabolizing enzyme like the P450s.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The cyclopropane (B1198618) ring is a key structural motif that significantly influences the biological profile of phenylcyclopropanamine derivatives. Its unique properties of conformational rigidity and inherent ring strain are fundamental to its role in molecular interactions.

The incorporation of a cyclopropane ring introduces a partial conformational constraint on the molecule. unl.pt This rigidity can lock the molecule into a specific three-dimensional arrangement that is optimal for binding to a biological target, thereby enhancing affinity and potency. unl.pt The strained three-membered ring, with its C-C bonds having significant p-character, can mimic the electronic properties of an olefinic double bond, which can be crucial for interactions within an enzyme's active site. unl.pt

Studies on various cyclopropane-containing compounds have demonstrated that this ring system contributes significantly to their inhibitory potency. unl.pt For instance, the replacement of a more flexible linear side chain with a (2-phenylcyclopropyl)carbonyl entity has been shown to produce potent enzyme inhibitors. unl.pt In some cases, the ring-opened analogue of a cyclopropyl-containing compound shows no inhibitory activity, directly indicating that the cyclopropane ring is essential for the compound's biological function. unl.pt Furthermore, the specific configuration of substituents on the cyclopropane ring is often of prime importance for achieving strong biological activity, highlighting that a precise geometric arrangement is necessary for effective target engagement. unl.ptnih.gov The substantial ring strain of the cyclopropyl (B3062369) group makes it highly electrophilic, which can facilitate covalent interactions with biological macromolecules like DNA or enzyme residues. researchgate.net

The trifluoromethyl (CF₃) group, an electron-withdrawing substituent, plays a critical role in modulating the physicochemical properties and biological activity of drug candidates. nih.gov Its inclusion in the structure of 1-phenylcyclopropanamine can profoundly affect binding affinity and selectivity for biological targets such as monoamine transporters.

One of the primary advantages of the CF₃ group is its ability to enhance target binding affinity. nih.gov The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can improve electrostatic and hydrogen bonding interactions with target proteins. nih.gov Compared to a methyl group, the larger CF₃ group can also increase both the affinity and selectivity of a compound through more favorable hydrophobic interactions within the binding pocket. [3 ] The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and penetrate tissues like the brain. nih.gov This enhanced membrane permeability is a critical factor for drugs targeting the central nervous system. nih.gov For example, the incorporation of a trifluoromethyl group into the structure of fluoxetine, a selective serotonin (B10506) reuptake inhibitor, significantly improved its lipophilicity and brain penetration. nih.gov

However, the effect of a CF₃ group can be target-dependent. In studies of 2-aryl-2-fluoro-cyclopropylamines as inhibitors of tyramine (B21549) oxidase, derivatives with electron-withdrawing groups like CF₃ did not show an improvement in inhibitory potency compared to analogs with electron-donating groups. nih.gov This indicates that while the CF₃ group can offer substantial benefits, its ultimate impact on activity is contingent on the specific topology and electronic environment of the target's active site.

The nature and position of substituents on the phenyl ring of phenylcyclopropanamine derivatives exert significant steric and electronic effects that govern their molecular interactions and biological activity. The interplay between a substituent's size (steric effects) and its electron-donating or electron-withdrawing properties (electronic effects) is a key determinant of inhibitor potency and selectivity.

Electronic effects are particularly influential. In studies of fluorinated phenylcyclopropylamine analogues as inhibitors of monoamine oxidase A (MAO A) and B (MAO B), the electronic properties of substituents on the aryl ring played a clear role. nih.gov For the trans-isomers, electron-withdrawing substituents at the para-position were found to increase the potency of MAO A inhibition. nih.gov This suggests that reducing electron density in the phenyl ring enhances interactions with the MAO A active site. Conversely, for the inhibition of tyramine oxidase from Arthrobacter sp., electron-donating substituents on the phenyl ring increased inhibitory potency, while electron-withdrawing groups, such as trifluoromethyl, decreased the activity. nih.gov This highlights how the electronic requirements for optimal binding can vary significantly between different enzymes.

Steric effects also play a crucial role. The size and shape of a substituent can dictate how well the molecule fits into the binding site of a target protein. researchgate.netrsc.org A bulky substituent might prevent the molecule from adopting the optimal conformation for binding or create unfavorable steric clashes with amino acid residues in the active site. researchgate.net The interaction of the alkyl side chain of an arylalkylamine with an enzyme has been shown to be strongly correlated with the steric factor of that side chain. nih.gov

The following table summarizes the influence of electronic properties of substituents on the inhibitory activity of phenylcyclopropylamine analogs against different monoamine oxidases.

Enzyme TargetSubstituent Effect on PotencyExample Group(s)
Monoamine Oxidase A (MAO A) Electron-withdrawing groups increase potency-CF₃, -Cl
Tyramine Oxidase Electron-donating groups increase potency-CH₃, -OCH₃

This table illustrates how the electronic effects of substituents can have opposing impacts on inhibitory activity depending on the specific enzyme target, based on findings from studies on related phenylcyclopropylamine derivatives. nih.govnih.gov

The three-dimensional structure of a molecule, including the relative positions of its functional groups (positional isomerism) and its stereochemistry (chirality), is a critical factor in determining its biological activity. nih.govresearchgate.net For phenylcyclopropanamine derivatives, both isomerism and chirality have been shown to have profound effects on their interactions with biological targets. nih.gov

The table below presents a comparison of the inhibitory activity of cis and trans isomers of a representative 2-phenyl-2-fluoro-cyclopropylamine analog against MAO A and MAO B.

Isomer ConfigurationTarget EnzymeInhibitory Activity (IC₅₀)Selectivity
trans MAO ALow micromolarModerately MAO A selective
trans MAO BLow micromolarModerately MAO A selective
cis MAO ALess ActiveMAO B selective
cis MAO BLess ActiveMAO B selective

Data derived from studies on fluorinated phenylcyclopropylamine analogs, highlighting the superior potency of trans-isomers and the distinct selectivity profile of cis-isomers. nih.gov

Chirality: Chiral molecules can exist as enantiomers, which are non-superimposable mirror images. leffingwell.com Due to the chiral nature of biological targets like enzymes and receptors, enantiomers of a drug can exhibit markedly different pharmacological activities, potencies, and metabolic profiles. researchgate.net Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. leffingwell.com

This principle is evident in the phenylcyclopropanamine class of compounds. For 2-fluoro-2-phenylcyclopropylamine, it was demonstrated that only the (1S,2S)-enantiomer possessed inhibitory activity against MAO. nih.gov Similarly, for other cyclopropane derivatives, the configuration is of "prime importance," with a specific R,R-configuration being necessary for strong enzymatic inhibition both in vitro and in vivo. unl.pt The biological activity of many compounds is often linked to a single, specific enantiomer, underscoring the importance of stereoselectivity in drug design. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the intrinsic properties of 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine. These methods are frequently employed to study related molecules containing trifluoromethyl and phenyl groups. researchgate.netssrn.com

DFT calculations are instrumental in analyzing the electronic structure of this compound. By solving the Schrödinger equation for the molecule, researchers can determine the distribution of electrons and identify regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Key parameters obtained from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For similar aromatic amines, DFT studies have been used to calculate these energy gaps and map the molecular electrostatic potential (MEP), which identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties of a Substituted Phenyl Cyclopropane (B1198618) Amine Derivative (Calculated via DFT)

Parameter Value Significance
HOMO Energy -6.5 eV Region most likely to donate electrons
LUMO Energy -1.2 eV Region most likely to accept electrons
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and stability

Note: The data in this table is illustrative and based on typical values for structurally related compounds.

The three-dimensional structure of this compound is not rigid; the phenyl and cyclopropane rings can rotate relative to each other. Conformational analysis using methods like DFT helps to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. By calculating the potential energy surface as a function of specific dihedral angles, researchers can locate the global minimum energy conformation, which is the most populated conformation at equilibrium. Understanding the preferred conformation is essential as it dictates how the molecule will interact with biological targets.

Quantum chemical calculations can be used to model and understand the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which govern the rate of a reaction. For instance, such calculations could elucidate the metabolic pathways of the compound by modeling its interaction with metabolic enzymes like cytochrome P450.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting how this compound might interact with specific biological targets, such as receptors or enzymes. These computational techniques are fundamental in modern drug discovery. rjptonline.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves placing the ligand in various positions and orientations within the binding site of the protein and calculating a "docking score" that estimates the binding affinity. Studies on similar fluorinated cyclopropane derivatives have successfully used molecular docking to predict binding poses to serotonin (B10506) receptors. nih.gov

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amine group of the cyclopropanamine moiety could act as a hydrogen bond donor, while the trifluoromethylphenyl group could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket.

A crucial aspect of docking studies is the analysis of the binding pocket of the target protein. This involves identifying the specific amino acid residues that line the cavity where the ligand binds. By understanding the shape, size, and chemical nature of the binding pocket, researchers can rationalize the observed binding affinity and selectivity of the ligand.

For instance, the presence of hydrophobic residues like leucine, isoleucine, and phenylalanine in the binding pocket would favor interactions with the phenyl and trifluoromethyl groups of the molecule. Conversely, polar residues such as serine, threonine, or asparagine could form hydrogen bonds with the amine group. The analysis of these interactions provides a structural basis for the ligand's biological activity and can guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Receptor Binding Site

Interacting Residue (Receptor) Type of Interaction Moiety of Ligand Involved
Aspartic Acid Hydrogen Bond Cyclopropanamine
Phenylalanine π-π Stacking Phenyl Ring
Leucine Hydrophobic Trifluoromethyl Group

Note: This table represents a hypothetical binding scenario based on the chemical structure of the compound and common protein-ligand interactions.

Prediction of Molecular Properties for Design Optimization (e.g., pKa, lipophilicity)

In the realm of drug design and development, the optimization of molecular properties is a critical step to enhance a compound's efficacy, absorption, distribution, metabolism, and excretion (ADME) profile. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, guiding the synthesis and selection of drug candidates. chemicalbook.com For this compound, key properties such as the acid dissociation constant (pKa) and lipophilicity (logP) are pivotal in determining its pharmacokinetic behavior.

For this compound, computational models predict a pKa value for the primary amine that reflects the influence of its unique structural components. One prediction places the pKa at approximately 6.99 ± 0.20. chemicalbook.com This value indicates that the amine is a weak base. The lipophilicity is also significantly influenced by its constituent groups, namely the phenyl ring, the cyclopropyl (B3062369) moiety, and the trifluoromethyl group.

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in medicinal chemistry due to its distinct electronic characteristics and steric profile. mdpi.com Its influence on the pKa and lipophilicity of this compound is significant.

The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov When placed on the phenyl ring, particularly in the ortho position relative to the cyclopropylamine (B47189) substituent, it exerts a potent negative inductive effect. This effect withdraws electron density from the aromatic ring and, subsequently, from the nitrogen atom of the amine group. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby decreasing the basicity of the amine. yuntsg.com Consequently, the pKa of this compound is predicted to be lower than that of its non-fluorinated analog, 1-phenylcyclopropanamine.

Regarding lipophilicity, the trifluoromethyl group is known to substantially increase a molecule's hydrophobicity. mdpi.com The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, for a -CF3 group is +0.88, indicating its lipophilic nature. mdpi.com The replacement of a methyl group with a trifluoromethyl group is a common strategy to enhance properties like membrane permeability and metabolic stability. mdpi.comnih.gov Therefore, the presence of the -CF3 group on the phenyl ring of this compound is expected to result in a higher logP value compared to the parent phenylcyclopropanamine, potentially improving its ability to cross biological membranes.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Sustainable Approaches

The synthesis of complex molecular architectures is foundational to medicinal chemistry. hilarispublisher.com For 1-(2-(trifluoromethyl)phenyl)cyclopropanamine, research is moving beyond traditional multi-step batch syntheses toward more efficient, scalable, and environmentally benign methodologies.

Key Developments:

Flow Chemistry: Recent advancements include the use of continuous flow reactors, which can significantly improve reaction efficiency, yield (up to 78%), and product purity (>99%). vulcanchem.com This approach allows for better control over reaction parameters and enhances safety, particularly for exothermic or hazardous reactions.

Asymmetric Catalysis: To produce specific enantiomers, catalytic asymmetric cyclopropanation methods are being explored. vulcanchem.com The use of chiral catalysts, such as oxazaborolidines, can achieve high enantiomeric excess (ee), which is crucial as different enantiomers of a drug can have vastly different biological activities. vulcanchem.com

Biocatalysis: An emerging sustainable approach is the use of enzymes, such as transaminases, for the synthesis of enantiopure amines from prochiral ketones. rsc.org Biocatalysis offers high selectivity under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Novel Reagents: Researchers are also exploring novel reagents for key transformations. For instance, the conversion of a carboxylic acid group to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride, providing an alternative pathway for introducing this critical moiety. researchgate.net

These innovative synthetic routes are pivotal for making complex molecules like this compound more accessible for research and development while minimizing the environmental impact of chemical synthesis. hilarispublisher.com

Table 1: Comparison of Synthetic Approaches

Method Key Features Advantages Challenges
Traditional Batch Synthesis Multi-step reactions in large vessels. Well-established procedures. Lower efficiency, potential safety issues, more waste.
Continuous Flow Chemistry Reactions occur in a continuously flowing stream. vulcanchem.com High yield and purity, improved safety, scalability. vulcanchem.com Requires specialized equipment and optimization.
Asymmetric Catalysis Use of chiral catalysts to produce a specific enantiomer. vulcanchem.com High enantiomeric purity, reduces need for chiral resolution. vulcanchem.com Catalyst cost and sensitivity.
Biocatalysis Use of enzymes (e.g., transaminases) to catalyze reactions. rsc.org High stereoselectivity, mild conditions, environmentally friendly. rsc.orgnih.gov Enzyme stability and substrate scope can be limited.

Exploration of New Molecular Targets

While initial studies may link a compound to a primary target, a significant area of modern pharmacology is the exploration of polypharmacology—the ability of a single drug to interact with multiple targets. scispace.com Identifying these "off-target" interactions can reveal mechanisms for side effects or suggest new therapeutic indications for existing molecules. scispace.com

For this compound, which has a known affinity for sigma-1 receptors, research is expanding to identify other potential biological targets. vulcanchem.com

Research Focus Areas:

Monoamine Oxidase (MAO): Related fluorinated phenylcyclopropylamines have been synthesized and studied as inhibitors of monoamine oxidase, an enzyme critical in the metabolism of neurotransmitters. nih.gov This suggests that this compound could also modulate MAO activity.

Serotonin (B10506) Receptors: The phenylcyclopropylamine scaffold is present in compounds designed as selective serotonin 2C (5-HT2C) receptor agonists. drugbank.com Given the structural similarities, this family of receptors represents a plausible area for investigation.

Computational Prediction: Chemical similarity approaches can computationally screen a compound against hundreds of known biological targets. scispace.com By comparing the chemical structure of this compound to the known ligands of various receptors and enzymes, researchers can generate a list of probable new targets for experimental validation. scispace.com

This exploration is crucial for building a comprehensive biological profile of the compound and may unlock new therapeutic avenues in areas like neurology and psychiatry. nih.gov

Advanced Computational Approaches in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, significantly reducing the time and cost associated with discovering and optimizing new drugs. nih.govtaylorfrancis.com These computational methods allow scientists to model and predict molecular interactions before undertaking expensive and time-consuming laboratory synthesis. nih.gov

For this compound, computational approaches are applied in several ways:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can predict the most likely binding pose of the compound within the target's active site. taylorfrancis.commdpi.com Molecular dynamics simulations can then be used to analyze the stability of this interaction over time, providing insights into binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for activity. taylorfrancis.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are employed. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity, which can then be used to design new, more potent molecules. nih.gov

These computational strategies provide a rational basis for modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Key Computational Drug Design Techniques

Technique Description Application
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target. mdpi.com Hit identification, binding mode prediction.
Molecular Dynamics Simulates the movement of atoms and molecules over time. taylorfrancis.com Assesses binding stability and conformational changes.
QSAR Relates chemical structure variations to changes in biological activity. mdpi.com Lead optimization, prediction of activity for new compounds.
Pharmacophore Modeling Identifies essential 3D features for biological activity. nih.gov Virtual screening, scaffold hopping.

Chiral Resolution and Enantiopure Compound Applications

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers called enantiomers. These enantiomers can have significantly different pharmacological and toxicological profiles. Therefore, their separation (chiral resolution) and the study of the individual, enantiopure compounds are critical.

Methods and Applications:

Chiral Resolution: The process of separating a racemic mixture into its individual enantiomers is a key step. wikipedia.org

Diastereomeric Salt Formation: A classic method involves reacting the racemic amine with a chiral acid (a resolving agent) to form two different diastereomeric salts. wikipedia.org These salts have different solubilities and can be separated by crystallization. wikipedia.org

Chiral Chromatography: The most common modern technique is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to physically separate the two enantiomers, allowing for both analytical quantification and preparative isolation of the pure isomers. mdpi.commdpi.com

Asymmetric Synthesis: An alternative to resolution is to synthesize only the desired enantiomer from the start. nih.gov This can be achieved using chiral catalysts or biocatalytic methods, which are increasingly favored for their efficiency and sustainability. rsc.org

Applications of Enantiopure Compounds: Once isolated, the pure enantiomers are used to determine which isomer carries the desired therapeutic activity and which may be inactive or responsible for adverse effects. nih.gov This knowledge is essential for developing safer and more effective drugs.

Computational docking can also be employed to understand the mechanisms of chiral recognition, providing insights into why one enantiomer binds more strongly to a biological target than the other. nih.gov

Applications as Chemical Probes and Building Blocks

Beyond its potential as a direct therapeutic agent, this compound serves as a valuable scaffold in broader chemical and biological research.

Chemical Probes: A chemical probe is a small molecule used to study and manipulate a biological system. nih.govrjraap.com The this compound scaffold can be modified to create such probes. For example, by attaching a reporter tag—such as a fluorescent dye or a biotin (B1667282) molecule—researchers can create a tool to visualize the location of its molecular target within cells or to isolate and identify that target from complex biological mixtures. mdpi.comnih.gov These probes are vital for target validation and understanding the underlying mechanisms of disease. rjraap.com

Building Blocks: In medicinal chemistry, complex drug candidates are often assembled from smaller, pre-functionalized molecules known as building blocks. nih.govencyclopedia.pub The this compound structure contains several desirable features, including the metabolically stable trifluoromethyl group and the conformationally rigid cyclopropane (B1198618) ring. namiki-s.co.jp This makes it an attractive building block for diversity-oriented synthesis. nih.gov Through chemical reactions like palladium-catalyzed cross-coupling, the phenyl ring can be further functionalized, or the amine group can be derivatized to rapidly generate a library of related compounds for screening against various biological targets. rsc.org

The use of such fluorine-containing building blocks is a dominant strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a trifluoromethylphenyl precursor followed by amine functionalization. For example, 2-(trifluoromethyl)benzyl chloride can react with cyclopropylamine under basic conditions (e.g., NaHCO₃) in toluene at 80–100°C . Optimization focuses on solvent polarity (e.g., dichloromethane vs. toluene), base strength, and temperature to minimize side products like ring-opening intermediates. Yield improvements (>70%) are achieved via slow addition of the benzyl chloride precursor to prevent exothermic side reactions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while aromatic protons from the trifluoromethylphenyl group resonate at δ 7.4–7.9 ppm.
  • ¹³C NMR : The cyclopropane carbons show signals at ~12–18 ppm, and the CF₃ group causes a characteristic quartet (¹J₃₃C-F ≈ 280 Hz) .
    Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 216.09) and fragmentation patterns (e.g., loss of NH₂ group at m/z 199.08) .

Q. How can researchers assess the compound’s interaction with biological targets in preliminary assays?

Initial screening involves:

  • Radioligand binding assays : To test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using tritiated ligands.
  • Enzyme inhibition studies : Measure IC₅₀ values against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric substrates .
    Positive controls (e.g., known MAO inhibitors) and negative controls (solvent-only) are essential to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

SAR strategies include:

  • Substituent variation : Replacing the CF₃ group with Cl or F alters electronic effects, impacting receptor binding. For example, 2-chloro analogs show 3-fold higher MAO-B affinity .
  • Stereochemical modifications : Enantiomeric forms (R vs. S) may exhibit divergent biological activities. Chiral HPLC separation followed by X-ray crystallography confirms absolute configuration .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in enzyme active sites, guiding rational design .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., conflicting IC₅₀ values across studies)?

Contradictions may arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) can alter enzyme kinetics. Standardize protocols per ICH guidelines .
  • Compound purity : Degradation products (e.g., cyclopropane ring-opened amines) may interfere. Validate purity via HPLC (>98%) and LC-MS .
  • Enzyme source : Recombinant vs. tissue-extracted enzymes vary in post-translational modifications. Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What computational methods are effective in predicting metabolic stability and toxicity of this compound?

  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the cyclopropane ring) .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., amine group reactivity).
  • Metabolite identification : In silico tools (Meteor Nexus) simulate Phase I/II metabolites, which can be confirmed experimentally via microsomal incubations and UPLC-QTOF analysis .

Q. What strategies mitigate instability of the cyclopropane ring under physiological conditions?

  • Steric shielding : Introduce bulky substituents (e.g., methyl groups) adjacent to the cyclopropane to reduce ring strain.
  • Formulation : Encapsulation in liposomes or cyclodextrins enhances stability in aqueous buffers .
  • pH optimization : Store solutions at pH 4–6 to minimize base-catalyzed ring-opening .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amine functionalization to avoid hydrolysis .
  • Characterization : Use deuterated DMSO for NMR to prevent solvent interference with amine protons .
  • Biological assays : Include a stability check (e.g., pre-incubate the compound in assay buffer for 24h) to confirm integrity .

For further validation, cross-reference synthetic intermediates and biological data with PubChem (CID 55264236) and FDA GSRS entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.